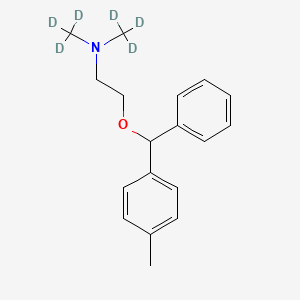

Toladryl-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

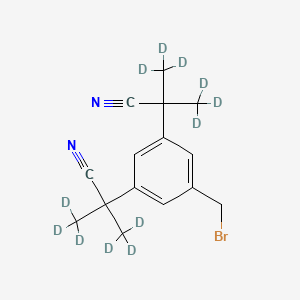

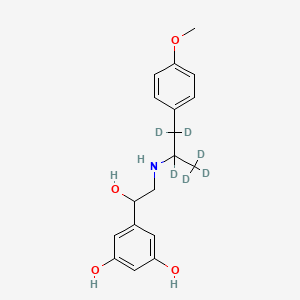

Toladryl-d6 is an isotopically labeled derivative of diphenhydramine, commonly used in proteomics research. Its molecular formula is C18H17D6NO, and it has a molecular weight of 275.42 . This compound is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of Toladryl-d6 involves the incorporation of deuterium atoms into the diphenhydramine molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. the general approach for synthesizing deuterated compounds typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired positions of the molecule .

Analyse Des Réactions Chimiques

Toladryl-d6, like its non-deuterated counterpart diphenhydramine, can undergo various chemical reactions. These reactions include:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: Substitution reactions can occur at the aromatic rings or the amine group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Toladryl-d6 has several scientific research applications, including:

Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Deuterated compounds are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food.

Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.

Organic Chemistry: Small molecule compounds labeled with stable isotopes are used as chemical references for identification, qualitative, and quantitative analysis.

Mécanisme D'action

Toladryl-d6, being an isotopic analog of diphenhydramine, exerts its effects through the antagonism of H1 (Histamine 1) receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, this compound can prevent the physiological effects of histamine, such as allergic reactions and inflammation .

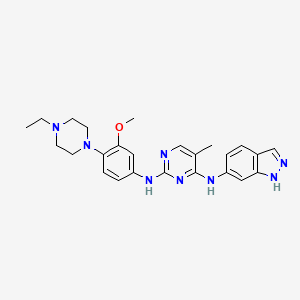

Comparaison Avec Des Composés Similaires

Toladryl-d6 is similar to other deuterated and non-deuterated antihistamines. Some similar compounds include:

Diphenhydramine: The non-deuterated parent compound of this compound, widely used as an antihistamine.

4-Methyldiphenhydramine: Another derivative of diphenhydramine with similar antihistamine properties.

Orphenadrine: A related compound with antihistamine and anticholinergic activities.

Propriétés

Formule moléculaire |

C18H23NO |

|---|---|

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3 |

Clé InChI |

PJUYQWIDNIAHIZ-XERRXZQWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C)C([2H])([2H])[2H] |

SMILES canonique |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

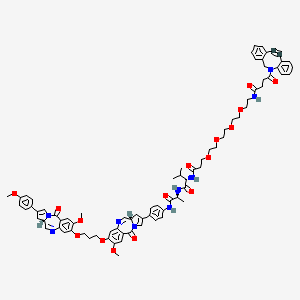

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)

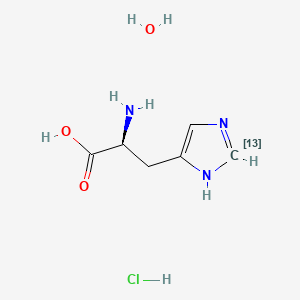

![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)